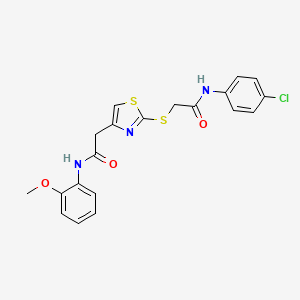
N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a derivative of acetamide with potential antioxidant and anticancer properties. The structure of the compound suggests the presence of a thiazole ring, a methoxyphenyl group, and a chlorophenyl ring, which are common motifs in medicinal chemistry for their diverse biological activities.
Synthesis Analysis
The synthesis of related acetamide derivatives has been reported in the literature. For instance, a series of novel 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides were synthesized and evaluated for their antioxidant properties . Although the exact synthesis of the compound is not detailed, similar synthetic routes could be employed, involving the formation of the acetamide linkage, the introduction of the thiazole ring, and the attachment of the methoxyphenyl and chlorophenyl groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, with the potential for various intermolecular interactions. For example, crystal structures of some C,N-disubstituted acetamides have shown a network of hydrogen bonds and halogen-π interactions, which could influence the compound's stability and reactivity . These structural features are crucial for the biological activity of such compounds.
Chemical Reactions Analysis
Acetamide derivatives can undergo a range of chemical reactions, including interactions with free radicals and biological macromolecules. The antioxidant properties of similar compounds have been assessed by their ability to scavenge free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) . These reactions are indicative of the potential therapeutic applications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms and aromatic systems can affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile. The characterization of such compounds typically involves spectroscopic methods like LCMS, IR, and NMR, as well as elemental analysis . These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Scientific Research Applications
Chloroacetamide as a Herbicide
Chloroacetamide derivatives, such as alachlor and metazachlor, are selective pre-emergent or early post-emergent herbicides used to control annual grasses and many broad-leaved weeds in a variety of crops. They inhibit fatty acid synthesis in plants, offering an effective means of weed control in agricultural settings (Weisshaar & Böger, 1989).
Molecular Structures and Interactions
The study of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has revealed significant details about their molecular structures and intermolecular interactions. These compounds exhibit a 'V' shape, and their arrangement is stabilized by various hydrogen bonds and π interactions, forming three-dimensional arrays. Such insights are crucial for understanding the behavior of similar chloroacetamide derivatives in different environments (Boechat et al., 2011).
Antimicrobial and Antitumor Activities
Chloroacetamide derivatives have been synthesized with antimicrobial and antitumor potentials. For example, thiazolidinone and acetidinone derivatives have shown antimicrobial activity against different microorganisms, highlighting their potential as new antimicrobial agents (Mistry, Desai, & Intwala, 2009). Additionally, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated considerable antitumor activity against various cancer cell lines, indicating their promise in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives
Rhodanine-3-acetic acid-based derivatives exhibit potential antimicrobial properties, especially against mycobacteria, including Mycobacterium tuberculosis. These findings suggest the utility of chloroacetamide derivatives in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Comparative Metabolism in Liver Microsomes
The metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, has been compared in human and rat liver microsomes. This research provides insight into the biotransformation and potential toxicological implications of these compounds in mammals (Coleman et al., 2000).
properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c1-27-17-5-3-2-4-16(17)24-18(25)10-15-11-28-20(23-15)29-12-19(26)22-14-8-6-13(21)7-9-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIZKMVMFBNXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)

![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)

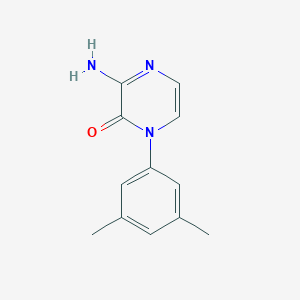

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)

![3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2552381.png)
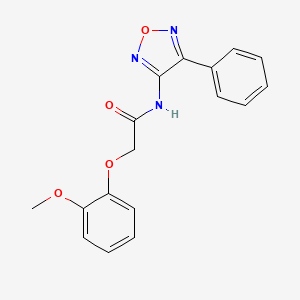
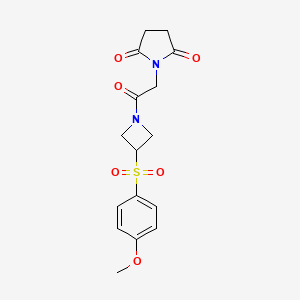
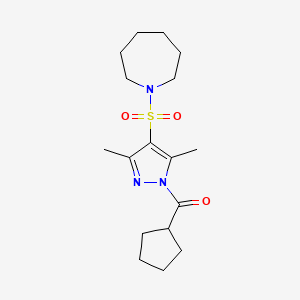
![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)
